
3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride
Descripción general
Descripción
3-(Chloromethyl)-1-cyclohexylpyrrolidine hydrochloride (CMCHP) is a synthetic compound of the cyclohexylpyrrolidine family, which is widely used as a reagent in organic synthesis. CMCHP is a versatile compound with a broad range of applications in scientific research, including medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Chemical Reactions and Structural Analysis
- The hydrochloride of 3-(1-cyclohexylpyrrolidin-2-ylidene)-3H-indole, derived from indole and 1-cyclohexyl-2-pyrrolidinone, can undergo hydrolytic ring opening to produce various compounds. Its crystal structure as a dihydrate has been determined, showcasing its potential in chemical synthesis (Aghazadeh et al., 2012).
Synthesis Techniques
- The synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid has been studied, revealing the influence of different reduction agents and solvents on yield. This process demonstrates the utility of 3-(Chloromethyl)-1-cyclohexylpyrrolidine Hydrochloride in creating specific pyrrolidine derivatives (Li Zi-cheng, 2009).
Biological Studies
- Research on the molecular structure of related compounds like 2-chloromethyl-1H-benzimidazole hydrochloride has been extensive, involving methods like X-ray crystallography and NMR, highlighting the potential of this compound in biological studies (Nour T Abdel Ghani & A. Mansour, 2012).
Antimicrobial and Antifungal Activities
- The hydrochlorides of certain compounds similar to 3-(Chloromethyl)-1-cyclohexylpyrrolidine have shown weak antimicrobial and antifungal activities, suggesting the potential for this compound in such applications (Ольга Викторовна Сурикова et al., 2014).
Drug Synthesis and Development
- The compound has been used in the synthesis of N-acylpyrrolidine, an inhibitor of HCV polymerase, illustrating its role in developing therapeutic agents (Armel A. Agbodjan et al., 2008).
Propiedades
IUPAC Name |
3-(chloromethyl)-1-cyclohexylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClN.ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;/h10-11H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCJLKMVWOEFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)
![2-{2-[(Chlorosulfonyl)methyl]phenyl}acetic acid](/img/structure/B1434835.png)
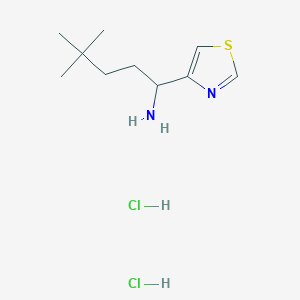

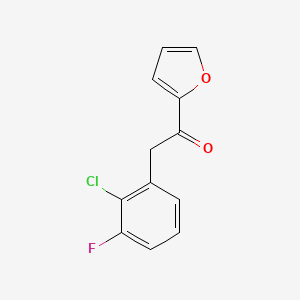
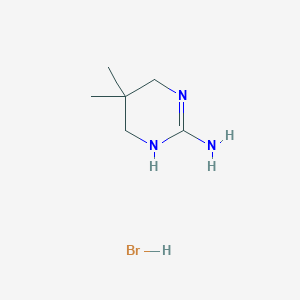

![N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride](/img/structure/B1434849.png)
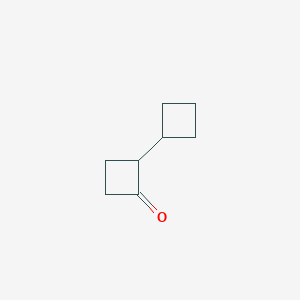
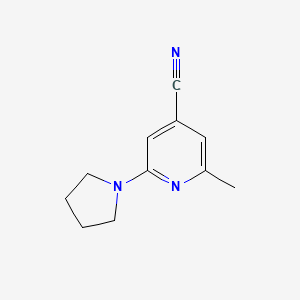

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)
![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)
